8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione
Brand Name: Vulcanchem
CAS No.: 76497-89-7
VCID: VC0211586
InChI:
SMILES:
Molecular Formula: C22H32O5
Molecular Weight:

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione

CAS No.: 76497-89-7

Cat. No.: VC0211586

Molecular Formula: C22H32O5

Molecular Weight:

* For research use only. Not for human or veterinary use.

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione - 76497-89-7

Specification

CAS No. 76497-89-7
Molecular Formula C22H32O5
Appearance Oil

Introduction

Chemical Properties and Structure

Basic Properties

The compound exhibits several key chemical characteristics that define its identity and potential reactivity:

PropertyValueReference
CAS Number76497-89-7
Alternative CAS76475-32-6
Molecular FormulaC₂₂H₃₂O₅
Molecular Weight376.49 g/mol
Physical StateOil
Boiling Point461.0±30.0 °C (Predicted)
Density1.048±0.06 g/cm³ (Predicted)

Structural Features

The structure of 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione contains several characteristic functional groups:

  • An acetoxy group (-OCOCH₃)

  • An epoxide ring (15,16-epoxy)

  • A secolabdane skeleton with a modified ring system (8,9-seco)

  • Two ketone groups (7,9-dione)

  • A diene system (13(16),14-diene)

The compound's structure follows the typical labdane backbone with specific modifications that distinguish it from other related compounds. The presence of these functional groups contributes to its potential biological activities and chemical reactivity.

Natural Sources and Isolation

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione has been identified in specific plant sources, particularly from the Lamiaceae family. The primary reported source is the aerial parts of Leonurus japonicus, a traditional medicinal plant used in various Asian cultures . This plant, commonly known as Chinese motherwort, has a long history of use in traditional medicine systems.

The isolation process typically involves several chromatographic steps:

  • Extraction of plant material with organic solvents

  • Fractionation through vacuum liquid chromatography (VLC)

  • Purification using medium pressure chromatography or flash chromatography

  • Final purification and structure confirmation through spectroscopic analysis

Similar isolation procedures have been described for related labdane diterpenoids in the literature, which may involve using silica gel columns with specific solvent systems to achieve separation .

SupplierCatalog/Product NumberSpecificationsReference
GlpBioGF17742Sample solution at 25 μL, 10 mM
TargetmolTN5610Available as 5 mg or 1 mL x 10 mM in DMSO
AcmecA22040Analysis control, 97.0%
Prochemmart-97% purity, Oil form, 5 mg pack size
ChemFacesCFN89116HPLC≥98% purity, available in various sizes

Most suppliers recommend storage conditions of 2-8°C for powder form, with stock solutions in appropriate solvents being stored at -20°C for short-term use (up to 1 month) or at -80°C for longer-term storage (up to 6 months) .

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.6561 mL13.2807 mL26.5614 mL
5 mM0.5312 mL2.6561 mL5.3123 mL
10 mM0.2656 mL1.3281 mL2.6561 mL
50 mM0.0531 mL0.2656 mL0.5312 mL
100 mM0.0266 mL0.1328 mL0.2656 mL

Table adapted from supplier information

Related Labdane Compounds and Structural Diversity

8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione exists within a diverse family of labdane diterpenoids, many with related structures and varying biological activities. Several related compounds have been identified and studied:

Labdane Diterpenoids from Leonurus Species

Studies on Leonurus sibiricus have identified several labdane diterpenoids with structural similarities, including:

  • Preleosibirone A

  • 13-epi-preleosibirone A

  • Isopreleosibirone A

  • Leosibirone A (3α-acetoxy-15,16-epoxy-6β,9α-dihydroxylabda-13(16),14-dien-7-one)

  • Leosibirone B

  • 15-epi-leosibirone B

These compounds share certain structural features with 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione, particularly the labdane skeletal structure and specific functional groups like acetoxy moieties and epoxide rings.

Structural Variations in Labdane Diterpenoids

The structural diversity in labdane diterpenoids arises from variations in:

  • Oxidation patterns

  • Ring cleavage positions (seco-labdanes)

  • Stereochemistry at various positions

  • Presence of specific functional groups (acetoxy, hydroxyl, ketone, epoxide)

Recent research has expanded the known structural diversity of labdane diterpenoids to include novel variants such as 4,18-seco- and 3-nor-2,3-seco-labdane structures, as well as 3,18-dinor-2,3:4,18-diseco-labdane diterpenes .

Research Applications and Future Directions

Current Research Applications

The compound is primarily used in several research contexts:

  • As a reference standard for analytical purposes

  • In pharmacological research exploring biological activities

  • As part of natural product libraries for screening programs

  • In studies of structure-activity relationships of labdane diterpenoids

Future Research Directions

Given the biological activities observed in related labdane compounds, future research directions for 8-Acetoxy-15,16-epoxy-8,9-secolabda-13(16),14-diene-7,9-dione might include:

  • Comprehensive evaluation of its specific biological activities, particularly cardiovascular, anti-inflammatory, and antimicrobial properties

  • Structure-activity relationship studies to identify the active pharmacophores

  • Investigation of potential therapeutic applications, particularly in cardiovascular disease models

  • Development of synthetic methodologies to produce the compound and structural analogs

  • Exploration of its ecological role in Leonurus japonicus and related plant species

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